molecular formula C17H12F2N6 B4559311 [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

Cat. No.: B4559311
M. Wt: 338.31 g/mol
InChI Key: LCYRYECNXUQXPW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the following steps:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This is achieved through the condensation of 3,4-difluoroaniline with a suitable pyrazole derivative under acidic conditions.

    Introduction of the pyridylmethyl group: The resulting intermediate is then reacted with 3-pyridylmethylamine in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is studied for its inhibitory effects on CDK2, making it a valuable tool for understanding cell cycle regulation and cancer biology.

Medicine

Medically, this compound is being investigated as a potential anticancer agent due to its ability to inhibit CDK2, which is often overactive in cancer cells. It has shown promise in preclinical studies for the treatment of various cancers, including breast and colorectal cancer .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs targeting CDK2. Its synthesis and optimization are crucial for creating effective and safe therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of CDK2. This enzyme is essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, the compound effectively halts cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6/c18-14-4-3-12(6-15(14)19)25-17-13(9-24-25)16(22-10-23-17)21-8-11-2-1-5-20-7-11/h1-7,9-10H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYRYECNXUQXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
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[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

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